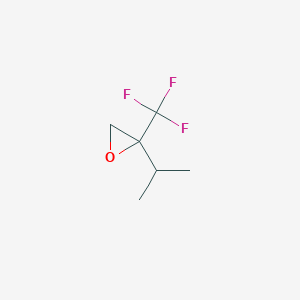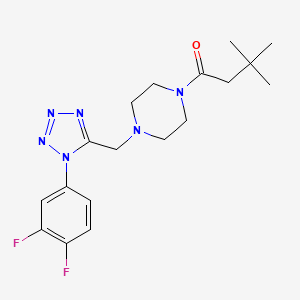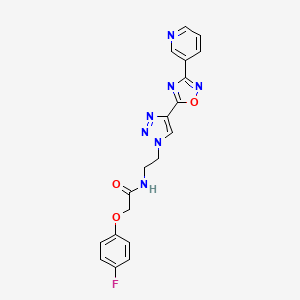
2-(4-Fluorophenoxy)-1-(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)ethanone formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenoxy)-1-(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)ethanone formate is a useful research compound. Its molecular formula is C17H25FN2O6 and its molecular weight is 372.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
An efficient synthetic route has been developed for Mannich bases from 4-hydroxyacetophenone, demonstrating a novel methodology that is environmentally benign and reproducible on a gram scale. The synthesized compounds, including morpholine derivatives, are well-characterized using various spectroscopic methods, with some structures confirmed through X-ray crystallography. This approach provides an alternative to conventional methods, emphasizing the significance of morpholine derivatives in synthetic chemistry (Aljohani et al., 2019).
Molecular Interactions
The study of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, including fluoro and chloro derivatives with morpholine groups, has contributed to understanding the nature and energetics associated with these interactions. Through synthesis, characterization, and computational analysis, insights into the role of such interactions in molecular structures and their potential applications in designing new materials and molecules have been gained (Shukla et al., 2014).
Radical Scavenging Activity
Investigations into the radical scavenging activity of phenol derivatives, including p-fluorophenol, have utilized density functional theory to optimize ground state geometries and assess molecular properties such as energy gap and electronegativity. This research offers insights into the hydrogen atom transfer and one-electron transfer mechanisms, contributing to the understanding of the antioxidant properties of such compounds and their potential applications in mitigating oxidative stress (Al‐Sehemi & Irfan, 2017).
Chemical Sensing
A Schiff-base molecule derived from 4-methyl-2,6-diformylphenol has shown potential as a ratiometric fluorescent chemosensor for pH, offering a new approach for pH sensing with high selectivity and sensitivity. This research opens avenues for the development of novel chemosensors based on 4-methyl-2,6-diformylphenol and its derivatives, with applications in environmental monitoring, biomedical diagnostics, and chemical analysis (Halder et al., 2018).
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-1-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]ethanone;formic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O4.CH2O2/c1-18(6-8-20)10-14-11-22-9-7-19(14)16(21)12-23-15-4-2-13(17)3-5-15;2-1-3/h2-5,14,20H,6-12H2,1H3;1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCISRROXGSNSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1COCCN1C(=O)COC2=CC=C(C=C2)F.C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-4-(4-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2538494.png)
![2-(2-((4-Fluorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2538496.png)
![5-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2538497.png)

![4-[2-({[(3,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2538500.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2538503.png)
![N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide](/img/structure/B2538507.png)



![1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2538512.png)
